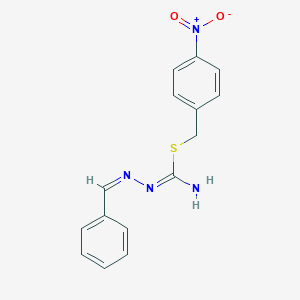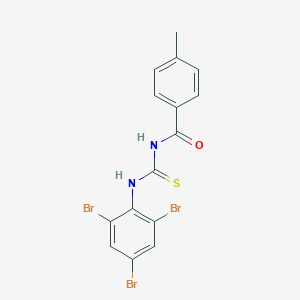![molecular formula C21H21N5O3S B307339 ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307339.png)
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in the development of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties and to reduce the levels of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that the compound is able to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the compound's ability to cross the blood-brain barrier makes it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One potential direction is to further investigate the compound's mechanism of action, particularly in relation to its antitumor and neuroprotective effects. Additionally, studies could be conducted to explore the compound's potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases. Further research could also be conducted to optimize the synthesis method for this compound, with the aim of improving its solubility and bioavailability.
合成法
The synthesis of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 2-amino-4-(4-pyridinyl)-5-thiol-1,2,4-triazole with 2-oxo-2-phenylethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at room temperature for several hours, and the resulting product is purified through recrystallization.
科学的研究の応用
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer therapy. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases.
特性
製品名 |
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate |
|---|---|
分子式 |
C21H21N5O3S |
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 2-[2-oxo-3-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-18(27)13-26-16-6-4-3-5-14(16)7-8-17(20(26)28)30-21-23-19(24-25-21)15-9-11-22-12-10-15/h3-6,9-12,17H,2,7-8,13H2,1H3,(H,23,24,25) |
InChIキー |
RGOWDQMFTDZFSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2-{[(dimethylamino)carbothioyl]imino}-5-{[4-(ethoxycarbonyl)phenyl]imino}-3-{4-nitrophenyl}-1,3-thiazolidin-4-ylidene)amino]benzoate](/img/structure/B307256.png)
![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)
![N-(4-methoxyphenyl)-N-{3-(4-methoxyphenyl)-2,4-bis[(4-methoxyphenyl)imino]-1,3-thiazolidin-5-ylidene}amine](/img/structure/B307259.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)


![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)
![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)

![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododec-4-en-2-ylidene]-N-phenylamine](/img/structure/B307273.png)
![N-[2-[(anilinocarbonyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307274.png)
![N-(1,2-bis(methylanilino)-2-{4-methyl[(methylanilino)carbonyl]anilino}vinyl)-N'-methyl-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307275.png)